MC-VC-Pabc-DNA31
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Overview
Description
MC-VC-Pabc-DNA31 is a drug-linker conjugate designed for Antibody-Drug Conjugates (ADC). This compound demonstrates potent antitumor activity by employing DNA31, an effective inhibitor of RNA polymerase, connected through the MC-VC-Pabc ADC linker .
Preparation Methods
Synthetic Routes and Reaction Conditions
MC-VC-Pabc-DNA31 is synthesized by linking DNA31, a potent RNA polymerase inhibitor, with the MC-VC-Pabc ADC linker. The synthesis involves multiple steps, including the preparation of the linker and the conjugation of the drug to the linker. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in the laboratory. This includes optimizing reaction conditions to ensure high yield and purity of the product. The process may involve the use of large-scale reactors, purification techniques such as chromatography, and stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
MC-VC-Pabc-DNA31 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may produce reduced derivatives .
Scientific Research Applications
MC-VC-Pabc-DNA31 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying drug-linker conjugates and their chemical properties.
Biology: Employed in research on RNA polymerase inhibition and its effects on cellular processes.
Medicine: Investigated for its potential use in cancer therapy due to its potent antitumor activity.
Industry: Utilized in the development of new ADCs for targeted drug delivery .
Mechanism of Action
MC-VC-Pabc-DNA31 exerts its effects by inhibiting RNA polymerase, an enzyme responsible for synthesizing RNA from a DNA template. This inhibition disrupts the transcription process, leading to the suppression of gene expression and ultimately causing cell death. The compound targets cancer cells by binding to specific antigens on their surface, allowing for selective delivery of the cytotoxic agent .
Comparison with Similar Compounds
MC-VC-Pabc-DNA31 can be compared with other similar compounds, such as:
Auristatin: Another potent antitumor agent used in ADCs.
Camptothecins: A class of compounds that inhibit DNA topoisomerase I.
Daunorubicins/Doxorubicins: Anthracycline antibiotics used in cancer therapy.
Duocarmycins: DNA alkylating agents used in ADCs.
Maytansinoids: Microtubule inhibitors used in ADCs.
Pyrrolobenzodiazepines: DNA cross-linking agents used in ADCs
This compound is unique due to its specific mechanism of action involving RNA polymerase inhibition and its potent antitumor activity .
Properties
Molecular Formula |
C77H96N10O21 |
---|---|
Molecular Weight |
1497.6 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-30-[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate |
InChI |
InChI=1S/C77H96N10O21/c1-38(2)60(83-54(90)20-13-12-14-31-87-55(91)25-26-56(87)92)74(100)82-50(19-16-30-79-75(78)101)73(99)80-47-23-21-46(22-24-47)37-104-76(102)81-48-27-32-86(33-28-48)49-35-51(89)61-53(36-49)107-70-62(84-61)57-58-66(95)44(8)69-59(57)71(97)77(10,108-69)105-34-29-52(103-11)41(5)68(106-45(9)88)43(7)65(94)42(6)64(93)39(3)17-15-18-40(4)72(98)85-63(70)67(58)96/h15,17-18,21-26,29,34-36,38-39,41-43,48,50,52,60,64-65,68,93-95,97H,12-14,16,19-20,27-28,30-33,37H2,1-11H3,(H,80,99)(H,81,102)(H,82,100)(H,83,90)(H,85,98)(H3,78,79,101)/b17-15+,34-29+,40-18-/t39-,41+,42+,43+,50-,52-,60-,64-,65+,68+,77-/m0/s1 |
InChI Key |
MJUSLPQDGZEJSC-UFQKGPKISA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C([C@](O5)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)NC(=O)OCC8=CC=C(C=C8)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN9C(=O)C=CC9=O)O3)/C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)NC(=O)OCC8=CC=C(C=C8)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN9C(=O)C=CC9=O)O3)C |
Origin of Product |
United States |
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